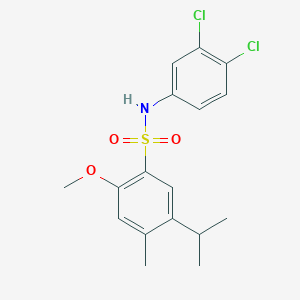![molecular formula C13H14ClN3O2 B7440311 3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition of AChE may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide in lab experiments include its potential as an anti-inflammatory, analgesic, and anticancer agent. Additionally, it has potential as a treatment for neurodegenerative diseases. The limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide. One direction is to further study its mechanism of action and potential side effects. Another direction is to study its potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research could be done to optimize the synthesis method and improve the yield of the compound.
Méthodes De Synthèse
The synthesis of 3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide has been reported using various methods. One method involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of phosphorus oxychloride. The yield of the compound using these methods ranges from 50% to 70%.
Applications De Recherche Scientifique
3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide has been used in various scientific research studies. It has been found to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have potential as an anticancer agent.
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-9(5-4-6-10(8)14)11(18)16-13(2,3)12-15-7-19-17-12/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQBYYSEHVCIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C)(C)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
